molecular formula C16H12N2O5 B2585645 5-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)isoxazole-3-carboxamide CAS No. 864923-62-6

5-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)isoxazole-3-carboxamide

Cat. No.: B2585645
CAS No.: 864923-62-6
M. Wt: 312.281
InChI Key: VEEPTFGKTNAVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-Benzodioxol-5-yl)-N-(2-furylmethyl)isoxazole-3-carboxamide is a synthetic small molecule featuring a central isoxazole ring substituted with a 1,3-benzodioxol-5-yl group at the 5-position and a furylmethyl carboxamide moiety at the 3-position.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c19-16(17-8-11-2-1-5-20-11)12-7-14(23-18-12)10-3-4-13-15(6-10)22-9-21-13/h1-7H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEPTFGKTNAVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)isoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Preparation of the Isoxazole Ring: The isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling of Intermediates: The benzodioxole and isoxazole intermediates are then coupled using appropriate reagents and conditions to form the desired compound.

    Introduction of the Furylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)isoxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name / Identifier Substituents (Isoxazole Positions) Molecular Weight Key Pharmacological Findings Reference
5-(1,3-Benzodioxol-5-yl)-N-(2-furylmethyl)isoxazole-3-carboxamide (Target) 5: Benzodioxol; 3: Furylmethyl carboxamide Not provided Presumed mPTP inhibition (by analogy) -
Compound 1 (Hindawi, 2021) 5: 3-Hydroxyphenyl; 3: Trimethoxyphenyl carboxamide Not provided mPTP inhibition in mouse liver mitochondria
Compound 4 (Hindawi, 2021) N-Phenylbenzamide (non-isoxazole core) Not provided mPTP inhibition in HeLa cells (EC₅₀ not specified)
N-BENZHYDRYL-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE 3: 2-Chlorophenyl; 5: Methyl; 4: Benzhydryl carboxamide Not provided No direct activity data; bulky substituents may limit bioavailability
5-(1,3-Benzodioxol-5-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-isoxazole carboxamide 5: Benzodioxol; 3: Fluorobenzyl-pyrazole carboxamide 406.367 Fluorine enhances metabolic stability; pyrazole may improve target affinity
N-(2-isopropyl-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide 5: Methyl; 3: Isopropyl-methylphenyl carboxamide 274.32 (est.) Steric hindrance from isopropyl may reduce membrane permeability

Substituent Effects on Pharmacological Activity

  • Benzodioxol vs. However, the trimethoxyphenyl group in Compound 1 may confer stronger mPTP inhibition via enhanced electron-donating effects .
  • Furylmethyl vs. Fluorobenzyl-Pyrazole () : The furylmethyl group in the target compound is less metabolically stable than the fluorobenzyl-pyrazole substituent in ’s compound, which benefits from fluorine’s electronegativity and pyrazole’s aromatic stability .
  • Bulkier Substituents () : The benzhydryl group in ’s compound and the isopropyl-methylphenyl group in ’s compound introduce steric bulk, likely reducing solubility and cellular uptake compared to the target compound’s furylmethyl .

Structural Validation Techniques

These methods are critical for validating analogues with complex substituents.

Biological Activity

The compound 5-(1,3-benzodioxol-5-yl)-N-(2-furylmethyl)isoxazole-3-carboxamide is a derivative of isoxazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula: C12_{12}H11_{11}N3_{3}O4_{4}
  • Molecular Weight: 247.23 g/mol

This compound features a benzodioxole moiety, which is known for its pharmacological properties, combined with an isoxazole ring that enhances its bioactivity.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For example, related compounds were evaluated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. The compound IIc , a close analog, demonstrated significant inhibition with an IC50_{50} value of 0.68 µM, indicating strong potential for managing blood glucose levels in diabetic models .

Anticancer Activity

The anticancer properties of isoxazole derivatives have been well-documented. In vitro studies showed that various benzodioxole derivatives exhibited cytotoxic effects against several cancer cell lines. For instance, one derivative demonstrated activity against four cancer cell lines with IC50_{50} values ranging from 26 to 65 µM . The mechanism behind this activity often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Immune Modulation

Isoxazole derivatives have also been studied for their immune-modulating effects. For instance, certain compounds exhibited the ability to suppress inflammatory responses in models of arthritis and colitis. The compound N-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-5-(biphen-4-yl)-isoxazole-3-carboxamide was noted for its protective effects against experimental colitis through inhibition of fatty acid amide hydrolase (FAAH) .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds targeting α-amylase can effectively lower blood sugar levels by preventing the breakdown of carbohydrates into glucose.
  • Cell Cycle Regulation : Many isoxazole derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Anti-inflammatory Pathways : By modulating cytokine production and signaling pathways such as NFκB and ERK, these compounds can reduce inflammation.

Case Studies and Research Findings

StudyFindings
Antidiabetic Study Compound IIc reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL in diabetic mice after five doses .
Cytotoxicity Assay Significant activity against cancer cell lines; IC50_{50} values between 26–65 µM .
Immune Function Regulation N-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-5-(biphen-4-yl)-isoxazole-3-carboxamide showed protective effects in experimental colitis models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.